

SBF1 Gene: Function and Pathways - An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SBF-1**

Cat. No.: **B1193735**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SET Binding Factor 1 (SBF1), also known as Myotubularin Related Protein 5 (MTMR5), is a large, multi-domain protein with a complex and critical role in cellular function. Despite being classified as a pseudophosphatase due to the absence of key catalytic residues, SBF1 is a functionally active protein. It primarily functions as a scaffold or adaptor protein and possesses guanine nucleotide exchange factor (GEF) activity. SBF1 is implicated in a variety of cellular processes, including the regulation of phosphoinositide metabolism, endosomal trafficking, autophagy, and myelination. Mutations in the SBF1 gene are causally linked to Charcot-Marie-Tooth disease type 4B3 (CMT4B3), a demyelinating peripheral neuropathy. This technical guide provides a comprehensive overview of the current understanding of SBF1's molecular functions, its involvement in key signaling pathways, and its association with human disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting SBF1 and its associated pathways.

Introduction to SBF1

The SBF1 gene, located on chromosome 22q13.33, encodes a protein of 1868 amino acids.^[1] While initially identified through its interaction with the SET domain of the histone methyltransferase SUV39H1, its functions extend far beyond chromatin biology.^[2] SBF1 belongs to the myotubularin family of phosphoinositide phosphatases; however, it is catalytically inactive due to substitutions in its active site.^[1] Instead, SBF1 acts as a crucial

regulator of the catalytically active phosphatase MTMR2, forming a heterodimer to control the dephosphorylation of key phosphoinositides.^[3] Furthermore, SBF1 possesses a DENN domain that confers GEF activity, implicating it in the regulation of Rab GTPases and vesicular transport.^{[1][4]}

Gene and Protein Aliases

To avoid confusion in the literature, it is important to be aware of the various aliases for the SBF1 gene and its protein product.

Gene Symbol	Full Name	Previous Symbols/Aliases
SBF1	SET Binding Factor 1	MTMR5, DENND7A

Molecular Function of SBF1

SBF1's functionality is dictated by its distinct protein domains, which mediate its interactions and enzymatic activity.

Protein Domains

The SBF1 protein comprises several key domains that are critical for its function.

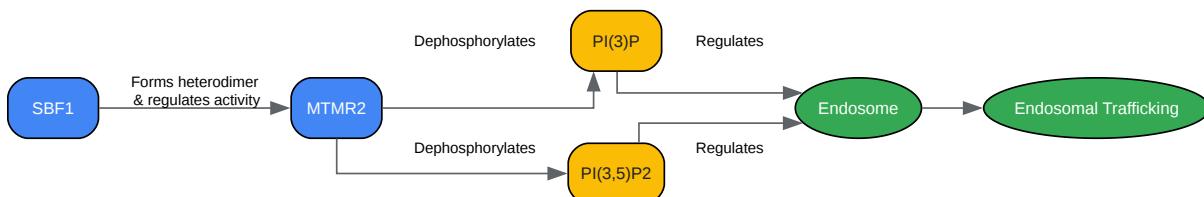
Domain	Approximate Amino Acid Range	Function
DENN (uDENN, DENN, dDENN)	1-500	Guanine Nucleotide Exchange Factor (GEF) activity, likely involved in Rab GTPase activation.
PH (Pleckstrin Homology)	600-700	Binds to phosphoinositides, mediating membrane localization.
GRAM	1000-1100	Glucosyltransferases, Rab-like GTPase activators and Myotubularins domain; function in SBF1 not fully elucidated.
Pseudophosphatase	1300-1600	Catalytically inactive phosphatase domain; interacts with and regulates the active phosphatase MTMR2.
Coiled-coil	C-terminal	Mediates protein-protein interactions, including dimerization with MTMR2.

Note: The amino acid ranges are approximate and may vary slightly based on the specific protein isoform and prediction tool.

Pseudophosphatase Activity and Regulation of MTMR2

A central function of SBF1 is its role as a pseudophosphatase that regulates the lipid phosphatase MTMR2. SBF1 forms a stable heterodimer with MTMR2, and this interaction is essential for the proper subcellular localization and enzymatic activity of MTMR2.^[3] MTMR2 dephosphorylates phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), two key lipids involved in endosomal trafficking and autophagy.^[3] By controlling MTMR2, SBF1 indirectly regulates these critical cellular processes.

Guanine Nucleotide Exchange Factor (GEF) Activity

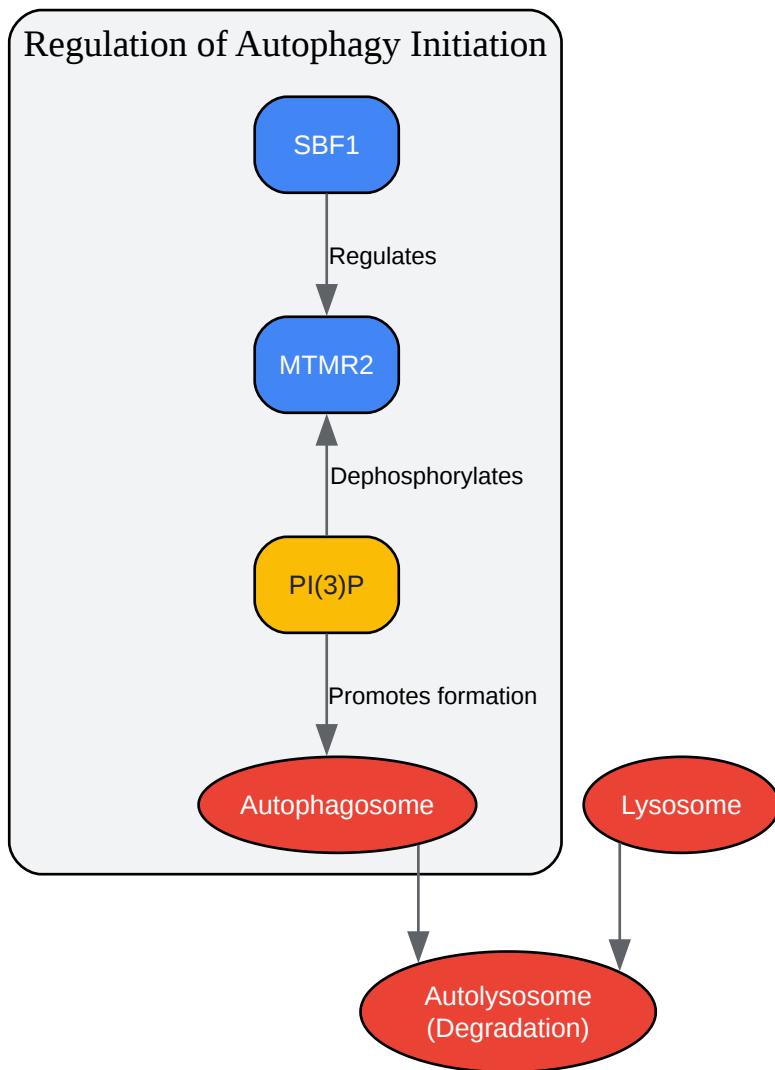

The N-terminal DENN domain of SBF1 confers GEF activity, which involves promoting the exchange of GDP for GTP on small GTPases, thereby activating them. While the specific Rab GTPase targets of SBF1 are still under investigation, this function implicates SBF1 in the regulation of vesicular transport, a process intricately linked to its role in endosomal trafficking and myelination.

SBF1 in Cellular Pathways

SBF1's dual functions as a pseudophosphatase and a GEF place it at the crossroads of several essential cellular pathways.

Phosphoinositide Metabolism and Endosomal Trafficking

By regulating MTMR2, SBF1 plays a critical role in maintaining the cellular balance of PI(3)P and PI(3,5)P₂. These phosphoinositides are crucial for the identity and function of endosomes, orchestrating processes such as endosomal fusion, fission, and maturation. Dysregulation of these lipids due to SBF1 dysfunction can lead to defects in endosomal trafficking, which is particularly detrimental in highly specialized cells like Schwann cells.


[Click to download full resolution via product page](#)

SBF1 regulates endosomal trafficking via MTMR2.

Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. The initiation and maturation of autophagosomes are tightly regulated by

phosphoinositides, particularly PI(3)P. Given SBF1's role in controlling MTMR2-mediated dephosphorylation of PI(3)P, it is a key regulator of autophagy.^[3] Studies in patient-derived fibroblasts with SBF1 mutations have shown alterations in autophagic flux, suggesting that impaired autophagy may contribute to the pathology of SBF1-related diseases.^[5]

[Click to download full resolution via product page](#)

SBF1's role in the regulation of autophagy.

Myelination

The proper formation and maintenance of the myelin sheath by Schwann cells in the peripheral nervous system are critically dependent on well-organized membrane trafficking. The association of SBF1 mutations with the demyelinating neuropathy CMT4B3 strongly points to a

crucial role for SBF1 in myelination.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) It is hypothesized that the disruption of endosomal trafficking and autophagy in Schwann cells, due to aberrant SBF1 function, leads to defects in myelin sheath formation and stability.

SBF1 in Disease: Charcot-Marie-Tooth Disease Type 4B3 (CMT4B3)

Mutations in the SBF1 gene are the genetic basis of Charcot-Marie-Tooth disease type 4B3 (CMT4B3), an autosomal recessive demyelinating peripheral neuropathy.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Patients with CMT4B3 typically present with distal muscle weakness and atrophy, sensory loss, and reduced nerve conduction velocities. A characteristic pathological feature is the presence of focally folded myelin sheaths.[\[6\]](#)[\[7\]](#)

Known Pathogenic Mutations in SBF1

A number of mutations throughout the SBF1 gene have been identified in patients with CMT4B3. These mutations include missense, nonsense, and frameshift variants that are thought to lead to a loss of SBF1 function.

Mutation	Type	Predicted Effect on Protein	Reference
c.1398C>A (p.H466Q)	Missense	Altered protein structure	[9]
c.1168C>G and c.2209_2210del	Missense and Frameshift	Likely loss of function	[10]
Compound heterozygous missense mutations	Missense	Impaired function	[6] [7] [8]
Novel frameshift deletion	Frameshift	Truncated, non-functional protein	[10]
Novel splice-site null mutation	Splicing	Aberrant splicing, likely leading to a non-functional protein	[11]

Quantitative Data

SBF1 Gene Expression in Human Tissues

Data from the Genotype-Tissue Expression (GTEx) project provides a comprehensive overview of SBF1 mRNA expression across various human tissues. The data indicates that SBF1 is broadly expressed, with the highest levels observed in the testis and brain.

Tissue	Median Gene Expression (TPM)
Testis	38.3
Brain - Cerebellum	25.1
Brain - Cortex	22.8
Pituitary	21.5
Nerve - Tibial	18.9
Adrenal Gland	17.6
Thyroid	16.4
Muscle - Skeletal	12.3
Heart - Left Ventricle	10.1
Lung	9.5
Skin	8.7
Liver	7.2

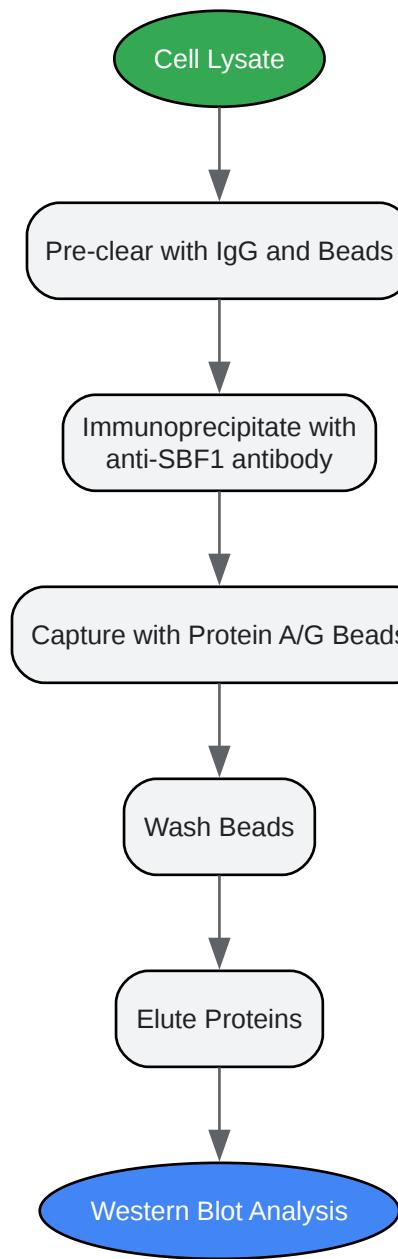
Data is sourced from the GTEx Portal and represents median expression in Transcripts Per Million (TPM).[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocols

The following are example protocols for key experiments used to study SBF1 function. These should be optimized for specific experimental conditions.

Co-Immunoprecipitation of SBF1 and Interacting Proteins

This protocol describes the co-immunoprecipitation of endogenous SBF1 and its binding partners from cultured cells.


Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-SBF1 antibody (for immunoprecipitation)
- Control IgG antibody
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
- Antibodies for western blotting (e.g., anti-SBF1, anti-MTMR2)

Procedure:

- Culture and harvest cells expressing endogenous SBF1.
- Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Pre-clear the lysate by incubating with control IgG and protein A/G beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with the anti-SBF1 antibody or control IgG overnight at 4°C with gentle rotation.
- Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
- Wash the beads three times with wash buffer.

- Elute the protein complexes from the beads using elution buffer.
- Analyze the eluates by SDS-PAGE and western blotting with antibodies against SBF1 and suspected interacting proteins.

[Click to download full resolution via product page](#)

Workflow for Co-Immunoprecipitation of SBF1.

In Vitro GEF Activity Assay for SBF1

This protocol outlines a fluorescence-based assay to measure the GEF activity of the SBF1 DENN domain.[\[5\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Purified recombinant SBF1 DENN domain
- Purified recombinant Rab GTPase (e.g., Rab5)
- Mant-GDP (fluorescent GDP analog)
- GTP
- Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
- Fluorometer

Procedure:

- Load the Rab GTPase with Mant-GDP by incubation in the absence of MgCl₂.
- Initiate the exchange reaction by adding an excess of GTP and the purified SBF1 DENN domain.
- Monitor the decrease in fluorescence over time as Mant-GDP is released from the Rab GTPase.
- Calculate the initial rate of nucleotide exchange.
- Compare the rate in the presence and absence of the SBF1 DENN domain to determine its GEF activity.

Immunofluorescence for SBF1 Subcellular Localization

This protocol describes the visualization of SBF1's subcellular localization in cultured cells.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- Cells grown on coverslips
- Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)
- Blocking buffer (e.g., PBS with 5% BSA)
- Primary antibody (anti-SBF1)
- Fluorescently labeled secondary antibody
- DAPI for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- Fix cells with 4% PFA for 15 minutes at room temperature.
- Wash cells with PBS.
- Permeabilize cells with permeabilization buffer for 10 minutes.
- Wash cells with PBS.
- Block non-specific antibody binding with blocking buffer for 1 hour.
- Incubate with primary anti-SBF1 antibody diluted in blocking buffer overnight at 4°C.
- Wash cells with PBS.
- Incubate with fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
- Wash cells with PBS.

- Mount coverslips on microscope slides with mounting medium.
- Visualize SBF1 localization using a fluorescence microscope.

Future Directions and Therapeutic Potential

A deeper understanding of SBF1's multifaceted roles is crucial for developing therapeutic strategies for CMT4B3 and potentially other related neurological disorders. Key areas for future research include:

- Identification of all Rab GTPase substrates for SBF1's GEF activity to fully elucidate its role in vesicular trafficking.
- Quantitative analysis of how pathogenic mutations affect SBF1's interaction with MTMR2 and its GEF activity to understand the precise molecular mechanisms of disease.
- Investigation into the potential role of SBF1 in other diseases, given its broad expression and involvement in fundamental cellular processes.
- Development of small molecules or gene therapies to modulate SBF1 activity or compensate for its loss of function in CMT4B3.

The intricate functions of SBF1 in regulating key cellular pathways highlight it as a protein of significant interest for both basic research and clinical applications. Further investigation into its molecular mechanisms will undoubtedly pave the way for novel therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SET binding factor 1 (SBF1) mutations cause Charcot-Marie-Tooth disease type 4B3 - Institut de Myologie [institut-myologie.org]

- 2. Bi-allelic variants in MTMR5/SBF1 cause Charcot-Marie-Tooth type 4B3 featuring mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. genecards.org [genecards.org]
- 5. In vitro GEF and GAP assays. | Semantic Scholar [semanticscholar.org]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. researchgate.net [researchgate.net]
- 8. SET binding factor 1 (SBF1) mutation causes Charcot-Marie-Tooth disease type 4B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel SBF1 missense mutation causes autosomal dominant Charcot–Marie–Tooth disease type 4B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giraldezlab.org [giraldezlab.org]
- 11. CRISPR-Cas9-induced gene knockout in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 13. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro GEF and GAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. arigobio.com [arigobio.com]
- 18. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunofluorescence in Cell Lines [atlasantibodies.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [SBF1 Gene: Function and Pathways - An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193735#sbf1-gene-function-and-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com